molecular formula C11H11BrN2O2 B1403518 Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate CAS No. 1363381-02-5

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate

Cat. No.: B1403518
CAS No.: 1363381-02-5
M. Wt: 283.12 g/mol
InChI Key: GAAYNEKXOKICGG-UHFFFAOYSA-N
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Description

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromo and ethyl acetate groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Scientific Research Applications

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate has several scientific research applications:

Safety and Hazards

Exposure to “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate” should be limited. It is advised not to breathe its dust or vapor . It is also recommended to avoid getting it in eyes, on skin, or on clothing . It should be stored in a cool, dry, well-ventilated place .

Future Directions

Imidazo[1,2-a]pyridine cores, including “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate”, have increasing importance in the pharmaceutical industry . They are being explored for their wide range of pharmacological activities and are being used in the development of more effective compounds for treating various conditions, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate can be synthesized through a one-pot tandem cyclization and bromination process. The starting materials typically include 2-aminopyridine and α-bromoketones. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The cyclization to form the imidazo[1,2-A]pyridine core is promoted by the bromination step, and no base is required .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and bromination steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-A]pyridine ring.

    Cyclization reactions: The compound can be further cyclized to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or TBHP can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, which can be further functionalized for various applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-A]pyridine: Lacks the ethyl acetate group, making it less versatile for further functionalization.

    Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate: Similar structure but with a carboxylate group at a different position, leading to different reactivity and applications.

Uniqueness

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is unique due to the presence of both the bromo and ethyl acetate groups, which provide multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecules for various applications.

Properties

IUPAC Name

ethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYNEKXOKICGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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